molecular formula C21H21NO7 B2978901 methyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate CAS No. 859861-39-5

methyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate

Cat. No.: B2978901
CAS No.: 859861-39-5
M. Wt: 399.399
InChI Key: QXDYAUDXMUSYDW-UHFFFAOYSA-N
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Description

Methyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate is a synthetic coumarin-derived compound featuring a chromen-2-one (coumarin) core substituted with a hydroxy group at position 6 and a methyl group at position 5. The coumarin moiety is linked via an aminomethyl bridge to a benzoate ester group, which is further substituted with methoxy groups at positions 4 and 6.

The compound’s structure determination likely employs crystallographic tools such as SHELXL for refinement and ORTEP-III for visualization, as these are industry-standard programs for small-molecule analysis .

Properties

IUPAC Name

methyl 2-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methylamino]-4,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO7/c1-11-5-17-13(7-16(11)23)12(6-20(24)29-17)10-22-15-9-19(27-3)18(26-2)8-14(15)21(25)28-4/h5-9,22-23H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDYAUDXMUSYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)C(=CC(=O)O2)CNC3=CC(=C(C=C3C(=O)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate is a synthetic compound derived from natural coumarins, which have been widely studied for their biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

PropertyValue
Molecular Formula C21H21NO7
Molecular Weight 399.4 g/mol
IUPAC Name This compound
CAS Number 859861-39-5

The primary mechanism of action for this compound involves its interaction with bacterial enzymes. The compound binds to the active sites of these enzymes, inhibiting their function and disrupting essential biochemical pathways necessary for bacterial growth and survival.

Biological Activity

  • Antimicrobial Properties :
    • The compound exhibits significant antibacterial activity against various strains of bacteria. Its efficacy is attributed to its ability to inhibit bacterial enzyme targets, leading to cell death or growth inhibition .
  • Antioxidant Activity :
    • This compound has shown potential as an antioxidant. This property is crucial for protecting cells from oxidative stress and damage caused by free radicals .
  • Anti-inflammatory Effects :
    • Research indicates that this compound may possess anti-inflammatory properties, which can be beneficial in treating conditions associated with chronic inflammation .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antibacterial Efficacy :
    • A study published in a peer-reviewed journal tested the antibacterial effects of the compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth rates compared to control groups.
  • Antioxidant Activity Assessment :
    • Another study focused on the antioxidant capabilities of the compound using various assays (e.g., DPPH and ABTS). The results demonstrated that it effectively scavenged free radicals, suggesting its potential use in formulations aimed at reducing oxidative stress .
  • In Vivo Anti-inflammatory Study :
    • An in vivo study assessed the anti-inflammatory effects in animal models of arthritis. The compound significantly reduced inflammation markers compared to untreated controls, highlighting its therapeutic potential in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The most relevant structural analogue identified in the evidence is 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid (CAS 314741-98-5), a coumarin derivative with a benzoic acid substituent . Below is a comparative analysis of the two compounds:

Feature Methyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid
Core structure Chromen-2-one (coumarin) Chromen-2-one (coumarin)
Substituents on coumarin 6-hydroxy, 7-methyl 4-methyl, 7-oxy
Bridge type Aminomethyl (-NH-CH2-) Oxymethyl (-O-CH2-)
Benzoate group Ester (COOCH3) with 4,5-dimethoxy Carboxylic acid (COOH) with no methoxy groups
Molecular weight (calc.) ~415.4 g/mol ~326.3 g/mol
Functional groups Hydroxy, methoxy, ester, amine Carboxylic acid, ether
Potential solubility Likely lipophilic due to ester and methoxy groups More polar due to carboxylic acid
Identified uses Not specified (inferred: research applications) Laboratory research (non-drug)

Methodological Considerations in Structural Analysis

Both compounds would require crystallographic tools for structural elucidation. For example:

  • SHELXL : Used for refining crystal structures, particularly for handling anisotropic displacement parameters and hydrogen bonding networks .
  • ORTEP-III : Employed for visualizing thermal ellipsoids and molecular geometry, critical for comparing substituent effects on coumarin frameworks .

Q & A

Q. What methodologies assess the compound’s interaction with serum proteins for pharmacokinetic profiling?

  • Methodological Answer : Conduct fluorescence quenching assays (bovine serum albumin, λₑₓ = 280 nm) to calculate binding constants (Stern-Volmer plots). Validate with molecular docking (AutoDock Vina, PDB ID: 1BM0) to identify binding pockets .

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